molecular formula C11H15N3O3 B2500425 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide CAS No. 1160996-14-4

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide

Cat. No.: B2500425
CAS No.: 1160996-14-4
M. Wt: 237.259
InChI Key: NBTMKDLBIDZGEU-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide is an organic compound that features a benzamide core substituted with dimethylamino and nitro groups

Scientific Research Applications

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Safety and Hazards

DMAP causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

The structure and dynamics of crystalline 4-(dimethylamino)benzaldehyde, 4DMAB, are assessed through INS spectroscopy combined with periodic DFT calculations. The excellent agreement between experimental and calculated spectra is the basis for a reliable assignment of INS bands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide typically involves the nitration of a dimethylamino-substituted benzamide. One common method involves the reaction of 4-(dimethylamino)benzoic acid with nitric acid under controlled conditions to introduce the nitro group at the meta position relative to the dimethylamino group. The resulting nitrobenzoic acid is then converted to the corresponding benzamide through an amidation reaction with dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Reduction: The reduction of the nitro group yields 4-(dimethylamino)-N,N-dimethyl-3-aminobenzamide.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)pyridine: A related compound with similar dimethylamino substitution but different core structure.

    4-(dimethylamino)benzoic acid: Shares the dimethylamino and benzene ring but lacks the nitro group.

    4-(dimethylamino)phenol: Contains a phenol group instead of a benzamide.

Uniqueness

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide is unique due to the presence of both dimethylamino and nitro groups on the benzamide core

Properties

IUPAC Name

4-(dimethylamino)-N,N-dimethyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-12(2)9-6-5-8(11(15)13(3)4)7-10(9)14(16)17/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTMKDLBIDZGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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